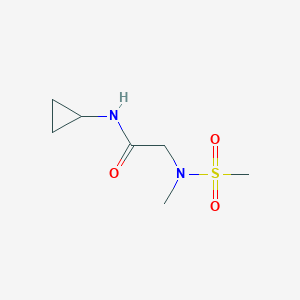
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is a complex organosilicon compound It features a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, typically using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment to Diphenylsilane: The final step involves the coupling of the bromomethylcyclopropyl intermediate with diphenylsilane. This can be achieved through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropyl and bromomethyl groups.
Coupling Reactions: The diphenylsilane moiety can engage in various coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically yields alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of organosilicon compounds on biological systems. It may serve as a precursor for the development of new pharmaceuticals or bioactive molecules.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. The diphenylsilane moiety can participate in hydrosilylation reactions, adding across double bonds in organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(trimethyl)silane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(phenyl)dimethylsilane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(methyl)diphenylsilane
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane lies in its combination of a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety. This specific arrangement of functional groups imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C21H27BrOSi |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(bromomethyl)cyclopropyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H27BrOSi/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18H,14-16H2,1-3H3/t17-,18-/m0/s1 |
Clave InChI |
NIFPWVSHRJXLOS-ROUUACIJSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CBr |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



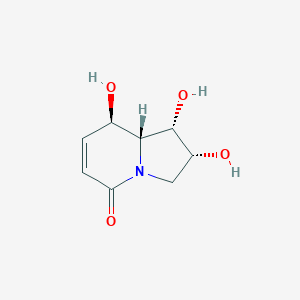
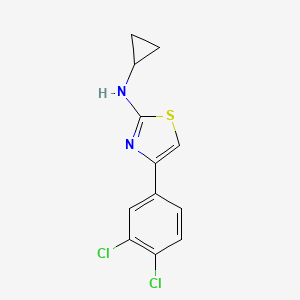
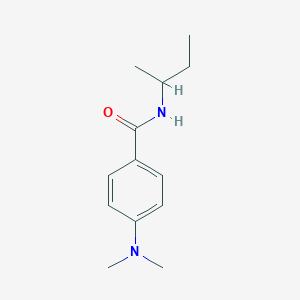
![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
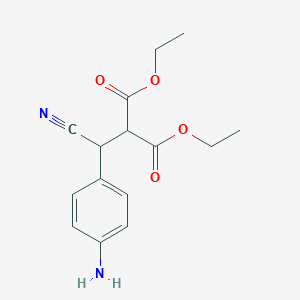
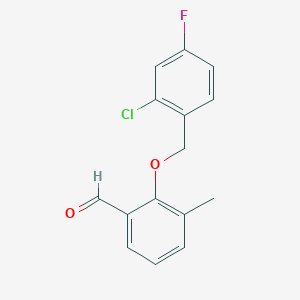




![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

